molecular formula C9H11NO5S B2901472 2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 730956-98-6

2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B2901472
CAS No.: 730956-98-6
M. Wt: 245.25 g/mol
InChI Key: LKIZGGQUGGEKEA-CLTKARDFSA-N
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Description

2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is a chemical compound with the molecular formula C9H11NO5S It is known for its unique structure, which includes a thiazolidine ring and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of ethyl acetoacetate with thiourea under acidic conditions to form the thiazolidine ring. The resulting intermediate is then reacted with ethyl bromoacetate to introduce the ethoxy group. The final product is obtained through hydrolysis and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the formation of the thiazolidine ring, introduction of the ethoxy group, and subsequent purification .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
  • 2-[2-(2-Aminoethoxy)ethoxy]acetic acid
  • 2-[2-(2-Hydroxyethoxy)ethoxy]acetic acid

Uniqueness

2-[(2E)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its combination of a thiazolidine ring and an ethoxy group. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

730956-98-6

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

2-[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C9H11NO5S/c1-2-15-9(14)3-7-10(4-8(12)13)6(11)5-16-7/h3H,2,4-5H2,1H3,(H,12,13)/b7-3-

InChI Key

LKIZGGQUGGEKEA-CLTKARDFSA-N

SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)O

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)O

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)O

solubility

not available

Origin of Product

United States

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